![molecular formula C13H8ClF3N2O2S B5786354 N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling pathway.
Wissenschaftliche Forschungsanwendungen
N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition by this compound leads to the suppression of B-cell activation and proliferation. This makes this compound a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide is a reversible inhibitor of BTK, which binds to the ATP-binding site of the enzyme. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for B-cell activation and proliferation. Inhibition of BTK by this compound leads to the suppression of downstream signaling pathways, including the NF-κB and AKT pathways, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on B-cell malignancies, including CLL and NHL. In addition, this compound has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases and inflammatory disorders. This compound has also been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, its reversible binding to the enzyme, and its good pharmacokinetic properties. However, this compound has some limitations, including its high cost and limited availability, which may restrict its use in some research settings.
Zukünftige Richtungen
N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in the treatment of B-cell malignancies and autoimmune diseases. Future research on this compound may focus on identifying biomarkers of response to the drug, optimizing dosing regimens, and exploring its potential therapeutic applications in other diseases. In addition, further studies may be needed to fully understand the mechanism of action of this compound and its effects on other signaling pathways in B-cells.
Synthesemethoden
The synthesis of N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide involves several steps, starting with the reaction of 4-chloro-2-(trifluoromethyl)aniline with carbon disulfide to form the corresponding isothiocyanate. The isothiocyanate is then reacted with furan-2-amine to yield this compound. The synthesis of this compound has been optimized to yield high purity and potency of the final product.
Eigenschaften
IUPAC Name |
N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O2S/c14-7-3-4-9(8(6-7)13(15,16)17)18-12(22)19-11(20)10-2-1-5-21-10/h1-6H,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWIHQXSNKCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

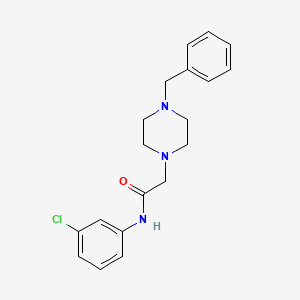
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
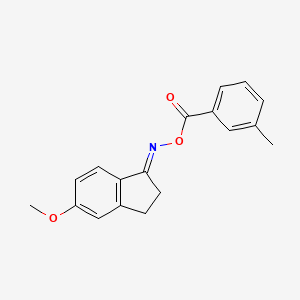
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
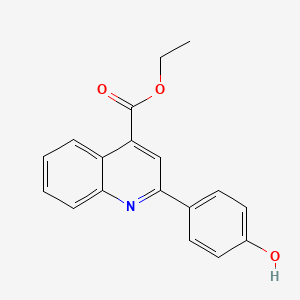

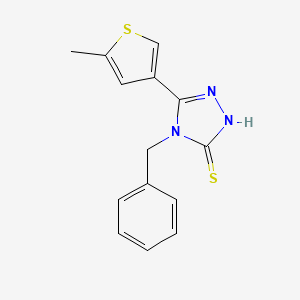

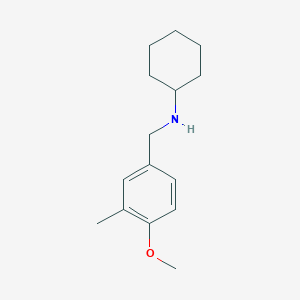
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)